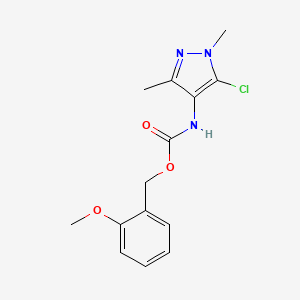

2-methoxybenzyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

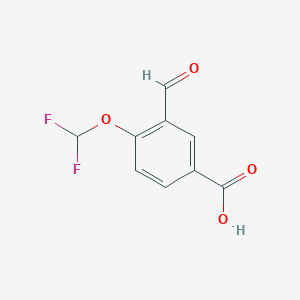

“2-methoxybenzyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate” is a chemical compound with the molecular formula C14H16ClN3O3 and a molecular weight of 309.75 .

Molecular Structure Analysis

The molecular structure of “2-methoxybenzyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate” can be represented by the SMILES string Cc1c(c(n(n1)C)Cl)NC(=O)OCc2ccccc2OC . Detailed structural analysis such as IR, 1H NMR, 13C-NMR, and mass spectral data are typically used to establish the structure of a compound , but specific data for this compound are not provided in the retrieved sources.

Chemical Reactions Analysis

While specific chemical reactions involving “2-methoxybenzyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate” are not detailed in the retrieved sources, studies on similar compounds provide some insights. For example, the synthesis of a key intermediate in the preparation of zolazepam involved several steps, including acylation, chlorination, methyl amination, conversion of a bromoacetamide derivative to an azidoacetamide, catalytic hydrogenation of the azidoacetamide derivative, and cyclization to the diazepinones .

Scientific Research Applications

Synthesis and Herbicidal Activity

Research has explored the synthesis of carbamate compounds, including those related to the 2-methoxybenzyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate structure, for their potential herbicidal activity. These compounds were tested for phytotoxicity on seed germination and seedling growth of various plants. It was found that at certain concentrations, these compounds exhibit a phytotoxic tendency, affecting seed germination and seedling growth, indicating their potential use in developing new herbicides (Lee, Park, & Kim, 1989).

Crystallography and Molecular Structure

Studies on compounds structurally similar to 2-methoxybenzyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate, such as diethyl 2-[(3,5-dimethyl-1H-pyrazol-1-yl)(4-methoxyphenyl)methyl]propanedioate, have provided insights into their crystal structure. These findings contribute to a deeper understanding of the molecular interactions and the stability of such compounds, which is crucial for the design of drugs and materials with specific properties (Meskini et al., 2010).

Antiproliferative Effects on Cancer Cells

Continued research into compounds structurally related to 2-methoxybenzyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate has led to the synthesis of analogs with significant antiproliferative activities against cancer cells. These compounds have been tested on melanoma and hematopoietic cell lines, showing competitive activities compared to known treatments. This research opens pathways for developing new therapeutic agents for cancer treatment, highlighting the importance of structural analogs in medicinal chemistry (Kim et al., 2011).

Antimicrobial and Antitumor Activity

The synthesis of new indole derivatives containing pyrazoles, related to the compound of interest, has shown potential in-vitro tumor cell-growth inhibition. Such studies are vital for discovering new drugs with antimicrobial and antitumor properties, contributing to the ongoing fight against cancer and infectious diseases (Farghaly, 2010).

Chemical Reactivity and Synthesis Techniques

Research into the acidity of benzoylcarbamates and their reaction mechanisms, such as in the Mitsunobu reaction, provides valuable information on the chemical reactivity and synthesis techniques of compounds including the 2-methoxybenzyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate. Understanding these properties is crucial for the synthesis of complex organic molecules with potential applications in pharmaceuticals and materials science (Koppel et al., 1993).

properties

IUPAC Name |

(2-methoxyphenyl)methyl N-(5-chloro-1,3-dimethylpyrazol-4-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3O3/c1-9-12(13(15)18(2)17-9)16-14(19)21-8-10-6-4-5-7-11(10)20-3/h4-7H,8H2,1-3H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWCNHIWNASVYTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1NC(=O)OCC2=CC=CC=C2OC)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methoxybenzyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(4-Chlorophenoxy)-3-nitrophenyl]acrylic acid](/img/structure/B2575225.png)

![2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide](/img/structure/B2575227.png)

![{2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-propylcarbamate](/img/structure/B2575229.png)

![Methyl 6-ethyl-4-[(3-fluoro-4-methylphenyl)amino]quinoline-2-carboxylate](/img/structure/B2575232.png)

![Rac-tert-butyl (3AR,6AR)-hexahydro-1H-furo[3,4-C]pyrrole-3A-carboxylate](/img/structure/B2575241.png)

![6-(4-Nitrophenyl)imidazo[2,1-b]thiazole-5-carboxaldehyde](/img/structure/B2575242.png)

![6-Hydroxy-2-[(4-methoxyphenyl)methylene]-4-methylbenzo[b]furan-3-one](/img/structure/B2575246.png)